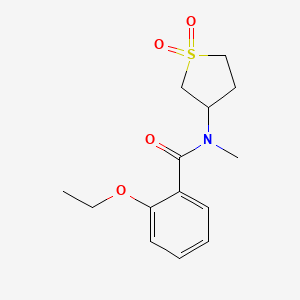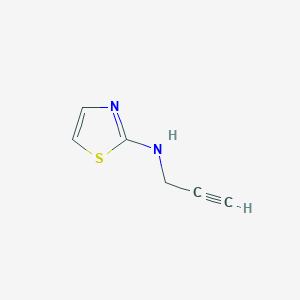
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has a bromine atom and an ethoxy-ethanesulfonyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the attachment of the ethoxy-ethanesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the various attached groups. The benzene ring contributes to the stability of the molecule through resonance, while the bromine atom and the ethoxy-ethanesulfonyl group would add to the molecular weight and complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the ethoxy-ethanesulfonyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy-ethanesulfonyl group) would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethoxybromination of Enamides : Utilization of (diacetoxyiodo)benzene and simple bromide salts in ethanol achieves the regioselective ethoxybromination of enamides, producing versatile α-bromo hemiaminals that can undergo a wide range of transformations (Nocquet‐Thibault et al., 2013).
Halogenation of Polyalkylbenzenes : Employing N-Halosuccinimide and acidic catalysts, like 1-Bromo-2,5-pyrrolidinedione, facilitates the ring halogenation of polyalkylbenzenes, paving the way for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Preparation of Polymers with Controlled Architecture : A new approach to dendritic macromolecules is introduced, starting from the periphery and progressing inward, utilizing benzylic bromide for the condensation with phenolic groups, illustrating a method for creating hyperbranched macromolecules (Hawker & Fréchet, 1990).
Material Science and Organic Synthesis
Thermal Decomposition of Brominated Flame Retardants : The thermal decomposition mechanisms of brominated flame retardants like BTBPE are explored, shedding light on the formation pathways of polybrominated dibenzo-p-dioxins and offering insights into the environmental impact of these compounds (Altarawneh & Dlugogorski, 2014).
Supramolecular Liquid-Crystalline Networks : By self-assembling multifunctional H-bond donor and acceptor molecules, supramolecular liquid-crystalline networks are created, illustrating the potential for designing advanced materials with unique properties (Kihara, Kato, Uryu, & Fréchet, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3-(2-ethoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-2-14-6-7-15(12,13)10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIPECNOKKUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)


![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)


![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)

